

physical and chemical properties of Tomentosin

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Core Physical and Chemical Properties of Tomentosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomentosin is a naturally occurring sesquiterpene lactone predominantly isolated from various plants of the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa), Carpesium macrocephalum, and Xanthium sibiricum.[1][2] This bioactive molecule has garnered significant interest within the scientific community for its wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of numerous critical cellular signaling pathways.[1] This document provides a comprehensive technical overview of the physical and chemical properties of **Tomentosin**, its biological activities with quantitative data, detailed experimental protocols, and a visual representation of its key signaling pathways.

Physical and Chemical Properties

Tomentosin is characterized as a solid powder.[4] Its structural and identifying properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C15H20O3	[2][4][6][7]
Molecular Weight	248.32 g/mol	[4][6][7]
Exact Mass	248.14124450 Da	[4][6]
IUPAC Name	(3aR,7S,8aR)-7-methyl-3- methylidene-6-(3- oxobutyl)-4,7,8,8a-tetrahydro- 3aH-cyclohepta[b]furan-2-one	[4][6]
CAS Number	33649-15-9	[4][7]
Appearance	Solid powder	[4]
InChI Key	AVFIYMSJDDGDBQ- CUOATXAZSA-N	[4][6]
SMILES	C[C@H]1C[C@@H]2 INVALID-LINKC(=C)C(=O)O2	[6]
Storage (Powder)	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store dry and protected from light.	[4][7]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.[5]	[5][7]

Quantitative Biological Data

Tomentosin has demonstrated significant dose-dependent cytotoxic and inhibitory activity across various experimental models.

Table 2.1: In Vitro Cytotoxicity (IC50) of Tomentosin in Cancer Cell Lines



Cell Line	Cancer Type	IC₅₀ Value (μM)	Exposure Time	Source(s)
MOLT-4	Human Leukemia	10	24 h	[1][8]
HeLa	Human Cervical Cancer	5.87 ± 0.36	96 h	[1]
SiHa	Human Cervical Cancer	7.10 ± 0.78	96 h	[1]
HCT 116	Human Colorectal Cancer	13.30 ± 1.20	48 h	[9]
HT-29	Human Colorectal Cancer	10.01 ± 1.56	48 h	[9]
PANC-1	Human Pancreatic Cancer	31.11	48 h	[5]
MIA PaCa-2	Human Pancreatic Cancer	33.93	48 h	[5]

Table 2.2: In Vitro Enzyme Inhibition by Tomentosin

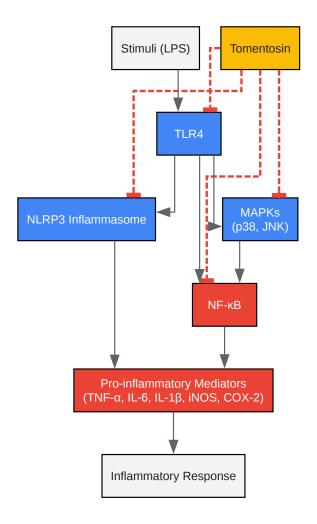


Enzyme	IC50 (μM)	Inhibition Constant (Κ _ι) (μΜ)	Source(s)
Human Carbonic Anhydrase I (hCAI)	5.00 ± 0.19	4.62 ± 0.10	[10]
Human Carbonic Anhydrase II (hCAII)	5.40 ± 0.26	5.22 ± 0.31	[10]
Acetylcholinesterase (AChE)	6.75 ± 0.208	3.75 ± 0.27	[10]
Butyrylcholinesterase (BChE)	6.67 ± 0.307	0.51 ± 0.11	[10]
α-glucosidase	26.61 ± 0.236	2.61 ± 0.71	[10]
α-amylase	26.89 ± 1.54	-	[10]

Signaling Pathways Modulated by Tomentosin

Tomentosin exerts its biological effects by targeting multiple intracellular signaling pathways critical to inflammation, cell survival, proliferation, and stress response.

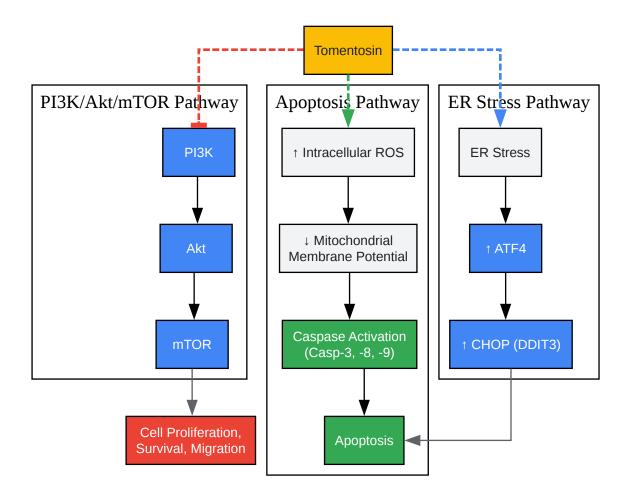




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Caption: Tomentosin's anti-inflammatory signaling pathway.

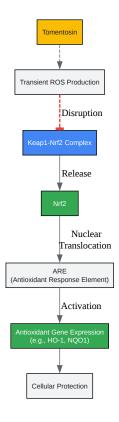




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Caption: Tomentosin's multi-target anticancer pathways.





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Caption: Tomentosin's antioxidant Nrf2 activation pathway.

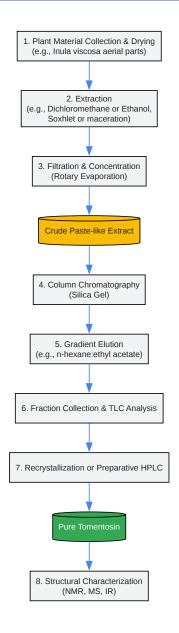
Experimental Protocols

This section details generalized methodologies for the isolation, characterization, and evaluation of **Tomentosin**.

Isolation and Purification of Tomentosin

Tomentosin is typically isolated from the aerial parts of plants like Inula viscosa. The following protocol is a generalized workflow based on common phytochemical methods.[10][11]





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Caption: General workflow for **Tomentosin** isolation.

- Plant Material Preparation: Air-dry the collected plant material (e.g., leaves and stems of I. viscosa) in the shade and pulverize it into a fine powder.[12]
- Extraction: Extract the powdered material with a suitable organic solvent such as dichloromethane or ethanol, using methods like maceration or a Soxhlet apparatus.[10]
- Concentration: Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude, paste-like



extract.[13]

- Chromatographic Separation: Subject the crude extract to column chromatography on a silica gel stationary phase.
- Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]
- Fraction Analysis: Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing Tomentosin.
- Final Purification: Pool the **Tomentosin**-rich fractions and subject them to further purification, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%).[10]
- Structural Confirmation: Confirm the identity and purity of the isolated compound using spectroscopic methods like NMR and MS.[11][14]

In Vitro Cell Viability (MTT/XTT) Assay

This protocol is used to determine the cytotoxic effects of **Tomentosin** on cancer cell lines.[9] [15]

- Cell Seeding: Seed cancer cells (e.g., HCT 116, MOLT-4) into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
- Compound Treatment: Prepare serial dilutions of Tomentosin in the culture medium.
 Replace the old medium with 100 μL of medium containing the desired concentrations of Tomentosin (e.g., 2.5 to 50 μM). Include a vehicle control (e.g., 0.1% DMSO).[9][15]
- Incubation: Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours).[9]
- Reagent Addition: Add 20 μL of MTT solution (5 mg/mL) or 100 μL of XTT reaction solution to each well and incubate for an additional 2-4 hours at 37°C.[9][15]
- Solubilization (for MTT): Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[15]



- Data Acquisition: Measure the absorbance (Optical Density) at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Structural Elucidation Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **Tomentosin**.[16][17]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of purified **Tomentosin** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16][17]
 - ¹H NMR: Provides information on the number and chemical environment of protons, including their coupling patterns, which helps to establish the connectivity of the carbon skeleton.
 - ¹³C NMR: Determines the number of non-equivalent carbons and their chemical types (e.g., C=O, C=C, CH, CH₂, CH₃).
 - 2D NMR (COSY, HSQC): These experiments are crucial for assigning specific proton and carbon signals and confirming the complete molecular structure by showing correlations between nuclei.[16][17]
- Mass Spectrometry (MS):
 - Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is commonly used.[17]
 - Analysis: Provides the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₅H₂₀O₃).[4] MS/MS fragmentation analysis can further confirm the structure by breaking the molecule into smaller, identifiable pieces.[12]
- Infrared (IR) Spectroscopy:



Analysis: IR spectroscopy is used to identify the presence of key functional groups. For Tomentosin, characteristic absorption bands would be expected for the γ-lactone carbonyl (C=O), ketone carbonyl (C=O), and carbon-carbon double bonds (C=C).[18]

Conclusion

Tomentosin stands out as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined physical and chemical properties, combined with a growing body of evidence on its biological activities, make it a compelling candidate for further preclinical and clinical development. The multi-target nature of **Tomentosin**, capable of modulating key pathways such as NF-κB, PI3K/Akt, and Nrf2, underscores its potential to address complex diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic utility of this potent sesquiterpene lactone.

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- To cite this document: BenchChem. [physical and chemical properties of Tomentosin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222141#physical-and-chemical-properties-of-tomentosin]

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